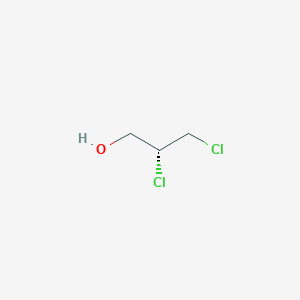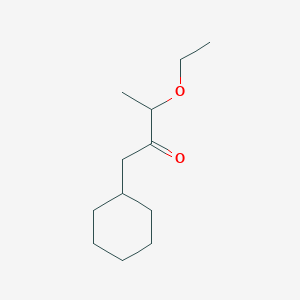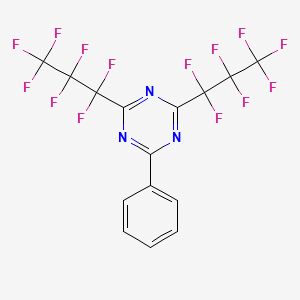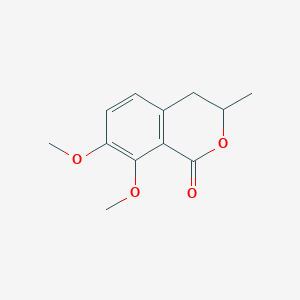
17,19,20-Trinorcrotalanan-11,15-dione, 13-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17,19,20-Trinorcrotalanan-11,15-dione, 13-methyl- is a complex organic compound characterized by its unique structure, which includes multiple rings and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 17,19,20-Trinorcrotalanan-11,15-dione, 13-methyl- involves multiple steps, typically starting with simpler organic molecules. The process often includes cyclization reactions to form the compound’s ring structures, followed by functional group modifications to achieve the desired chemical properties. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure high yield and purity.
Industrial Production Methods
Industrial production of 17,19,20-Trinorcrotalanan-11,15-dione, 13-methyl- may involve biotransformation processes, where microorganisms are used to convert precursor molecules into the target compound. This method is advantageous due to its efficiency and environmentally friendly nature. Additionally, chemical synthesis methods are employed, which may include the use of advanced techniques like flow chemistry to optimize production.
Analyse Chemischer Reaktionen
Types of Reactions
17,19,20-Trinorcrotalanan-11,15-dione, 13-methyl- undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as solvent choice and temperature control, play a significant role in determining the reaction’s outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, altering the compound’s chemical properties.
Wissenschaftliche Forschungsanwendungen
17,19,20-Trinorcrotalanan-11,15-dione, 13-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 17,19,20-Trinorcrotalanan-11,15-dione, 13-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies on its binding affinity and activity are essential to understand its full potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Androstenedione: An endogenous weak androgen steroid hormone.
Trendione: An androgen prohormone and metabolite of the anabolic steroid trenbolone.
Uniqueness
17,19,20-Trinorcrotalanan-11,15-dione, 13-methyl- is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
74612-20-7 |
|---|---|
Molekularformel |
C15H21NO4 |
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
(1R,16R)-5,5-dimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione |
InChI |
InChI=1S/C15H21NO4/c1-15(2)7-12(17)19-9-10-3-5-16-6-4-11(14(10)16)20-13(18)8-15/h3,11,14H,4-9H2,1-2H3/t11-,14-/m1/s1 |
InChI-Schlüssel |
NVUCWTWWIQCWMG-BXUZGUMPSA-N |
Isomerische SMILES |
CC1(CC(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC(=O)C1)C |
Kanonische SMILES |
CC1(CC(=O)OCC2=CCN3C2C(CC3)OC(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3,4-Dichlorophenyl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14439586.png)
![4-[(4-Octylbenzoyl)oxy]phenyl 4-cyanobenzoate](/img/structure/B14439595.png)

![tert-Butyl[(cyclohex-1-en-1-yl)methoxy]dimethylsilane](/img/structure/B14439603.png)



![1-Oxaspiro[4.11]hexadec-2-en-4-one](/img/structure/B14439632.png)





